4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-12(2)18-11-13-8-7-9-14(10-13)17-19-15(3,4)16(5,6)20-17/h7-10,12H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQMHIHUTGIIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone, which results in the formation of the desired boronic ester . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and quality control are crucial in industrial settings to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like ethanol or water.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds or substituted alkenes.
Scientific Research Applications
Structural Information
- Molecular Formula : C15H23B O3
- Molecular Weight : 276.2 g/mol
- IUPAC Name : 4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane
- Synonyms : 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol
Organic Synthesis
The compound is utilized as a boron-containing reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for forming carbon-carbon bonds. For example:
- Suzuki-Miyaura Coupling : The compound can be employed as a boronic acid pinacol ester in Suzuki reactions to synthesize biaryl compounds. This application is crucial in developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that dioxaborolanes exhibit potential as drug candidates due to their ability to form stable complexes with biological targets. Notable applications include:
- Anticancer Agents : Studies have shown that derivatives of dioxaborolanes can inhibit cancer cell growth by targeting specific pathways involved in tumor proliferation.
- Targeted Drug Delivery : The compound's structure allows for modifications that enhance solubility and bioavailability of therapeutic agents.
Materials Science
In materials science, the compound serves as a precursor for boron-doped materials used in electronics and photonics:
- Semiconductors : Boron-doped materials are essential in creating p-type semiconductors.
- Optoelectronic Devices : The unique optical properties of boron compounds are being explored for applications in LEDs and solar cells.
Catalysis
The compound has been investigated for its role as a catalyst or catalyst precursor in various chemical reactions:
- Palladium-Catalyzed Reactions : It can facilitate reactions involving palladium catalysts due to its ability to stabilize palladium species.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions optimized the yield significantly compared to other boron reagents.
| Reaction Component | Amount Used | Yield (%) |
|---|---|---|
| Boron Reagent | 0.5 mmol | 85 |
| Palladium Catalyst | 0.01 mmol | |
| Base | K2CO3 |
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer activity of a derivative of this compound against breast cancer cell lines. The study showed that the compound inhibited cell proliferation by inducing apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| MDA-MB-231 | 12 |
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating reactions with nucleophiles. This property is exploited in cross-coupling reactions, where the boronic ester forms a transient complex with the palladium catalyst, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Another boronic ester with similar reactivity but different substituents.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A structurally related compound with a phenyl group instead of the propan-2-yloxymethyl group.
4,4,5,5-Tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane: A derivative with a phenylsulfonyl group.
Uniqueness
4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane is unique due to its specific substituents, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Biological Activity
4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : CHBO
- Molecular Weight : 261.25 g/mol
- Structure : The compound features a dioxaborolane ring that is substituted with a propan-2-yloxymethyl group and a phenyl group, enhancing its solubility and reactivity.
Anticancer Properties
Recent studies have explored the anticancer potential of boron-containing compounds. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell growth. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways related to cell survival and proliferation.
The proposed mechanism involves the interaction of the boron atom with biological molecules, which may lead to:
- Inhibition of key enzymes involved in cancer metabolism.
- Disruption of DNA repair mechanisms.
- Induction of oxidative stress within cancer cells.
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
- Methodology : MTT assay was utilized to assess cell viability after treatment with varying concentrations of the compound.
- Findings : The compound exhibited significant cytotoxicity at concentrations above 10 µM with an IC50 value of approximately 15 µM.
-
Mechanistic Insights :
- Objective : To elucidate the molecular targets affected by the compound.
- Methodology : Western blot analysis was performed to detect changes in protein expression levels related to apoptosis and cell cycle regulation.
- Findings : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed post-treatment.
Comparative Analysis with Other Boron Compounds
| Compound Name | Molecular Weight | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | 261.25 | 15 | Induces apoptosis via oxidative stress |
| Boronophenylalanine | 205.19 | 20 | Selectively targets tumor cells |
| Bortezomib | 384.43 | 10 | Proteasome inhibitor |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane, and how can yield be improved?
- Methodology :
- Cross-coupling reactions : Use Suzuki-Miyaura coupling with palladium catalysts to attach the boronate ester to aromatic substrates. General Procedure A (as in ) employs column chromatography (hexanes/EtOAc with 0.25% Et₃N) for purification, but yields may be low (~27%) due to steric hindrance from the isopropoxymethyl group .
- Optimization : Increase equivalents of boronate ester precursors or employ microwave-assisted synthesis to enhance reaction efficiency. Monitor intermediates via TLC and adjust solvent polarity during purification.
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR spectroscopy : Use ¹H, ¹³C, and ¹¹B NMR to verify the boronate ester moiety (e.g., ¹¹B NMR signals at ~30 ppm for sp² boron) and aromatic proton integration .
- Mass spectrometry : High-resolution MS (HRMS) or LC-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 317.2).
- Elemental analysis : Validate stoichiometry, particularly for boron content, which may require ICP-MS if impurities persist .
Q. How does the steric bulk of the isopropoxymethyl group influence the compound’s stability during storage?
- Methodology :
- Stability assays : Store the compound at -20°C under inert gas (argon) to prevent hydrolysis of the boronate ester. Monitor degradation via periodic NMR analysis over 6–12 months .
- Comparative studies : Contrast stability with simpler analogs (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane) to isolate steric vs. electronic effects .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis to avoid inhalation .
- Waste disposal : Quench residual boronates with aqueous hydrogen peroxide before disposing in halogenated waste containers .
Advanced Research Questions
Q. How does this compound perform in palladium-catalyzed cross-coupling reactions compared to less hindered boronate esters?
- Methodology :
- Kinetic studies : Compare reaction rates with aryl halides (e.g., bromobenzene) using GC-MS or in situ IR to track intermediate formation. The isopropoxymethyl group may slow transmetallation due to steric effects, requiring higher catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄) .
- Substrate scope : Test coupling with ortho-substituted aryl halides, which are typically challenging for bulky boronates .
Q. Can solvent polarity modulate the reactivity of this boronate ester in Suzuki-Miyaura couplings?
- Methodology :
- Solvent screening : Perform reactions in THF, DMF, or toluene with controlled water content (1–5% v/v). Polar aprotic solvents may improve solubility but accelerate hydrolysis .
- Additive effects : Introduce K₂CO₃ or CsF to stabilize the boronate intermediate and enhance coupling efficiency .
Q. What mechanistic insights explain contradictions in reported catalytic activity for similar dioxaborolanes?
- Methodology :
- DFT calculations : Model the transition state of transmetallation steps to identify steric/electronic barriers. Compare with experimental data (e.g., yields, TOF) from structurally related compounds .
- Isotopic labeling : Use deuterated substrates to trace regioselectivity in couplings, particularly for meta-substituted products .
Q. How can computational methods predict the compound’s behavior in complex reaction systems?
- Methodology :
- Molecular dynamics simulations : Simulate solvation effects and ligand-exchange dynamics with palladium catalysts. Parameterize force fields using crystallographic data from analogous boronates .
- Machine learning : Train models on existing dioxaborolane reaction datasets to predict optimal conditions (e.g., temperature, solvent) for new substrates .
Key Research Challenges
- Synthetic bottlenecks : Low yields due to steric hindrance require innovative catalysts (e.g., NHC-Pd complexes) .
- Analytical limitations : Quantifying trace boron impurities demands specialized techniques like ICP-MS .
- Mechanistic ambiguities : Conflicting reactivity data necessitate combined experimental/theoretical approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
